1H-2-Benzopyran-4-ol
Description
Nomenclature and Structural Context within Benzopyran Chemistry
The systematic naming of 1H-2-benzopyran-4-ol and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure, "1H-2-benzopyran," indicates a bicyclic compound where a benzene (B151609) ring is fused to a pyran ring, with the oxygen atom of the pyran ring at position 2. The "-4-ol" suffix denotes a hydroxyl group attached to the fourth carbon of the pyran ring. The "1H-" prefix specifies the position of the indicated hydrogen.
This scaffold belongs to the larger class of benzopyrans, which are bicyclic heterocyclic compounds. ontosight.ai Depending on the position of the oxygen atom and the fusion of the rings, benzopyrans can exist as 1-benzopyrans (chromenes) or 2-benzopyrans (isochromenes). foodb.ca Further variations arise from the saturation level of the pyran ring, leading to dihydro and tetrahydro derivatives. For instance, the reduction of the pyran ring in this compound results in 3,4-dihydro-1H-2-benzopyran-4-ol. nih.gov
Substitutions on the benzopyran ring system are designated by numbers, and stereochemistry is indicated using prefixes like (R) and (S) to describe the spatial arrangement of atoms.
Significance of the this compound Moiety in Heterocyclic Chemistry
The this compound moiety is a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. researchgate.net The presence of the hydroxyl group and the oxygen heteroatom allows for hydrogen bonding interactions with biological macromolecules like enzymes and receptors.
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with diverse pharmacological properties. These properties can be fine-tuned by introducing different functional groups at various positions on the benzopyran ring. ontosight.ai
Overview of Research Trajectories for this compound Derivatives and Related Scaffolds
Research into this compound derivatives has explored several promising avenues:
Antimicrobial and Antifungal Activity: Certain derivatives have shown potential as antimicrobial and antifungal agents. For example, oosponol, a related isocoumarin (B1212949), exhibits strong antifungal activity. researchgate.net
Enzyme Inhibition: Benzopyran derivatives have been investigated as inhibitors of various enzymes. For instance, some have been studied as aldose reductase inhibitors, which could have implications for diabetic complications. nih.gov 4-Chloro-3-(4-cyclohexylbutoxy)isocoumarin and 4-chloro-3-(3-cyclopentylpropoxy)isocoumarin are potent reversible inhibitors of cholesterol esterase (CEase). researchgate.net
Potassium Channel Openers: The benzopyran scaffold is a key component in compounds designed as potassium channel openers, which have potential applications as vasodilators and antihypertensives. scialert.net
Synthetic Methodology Development: A significant area of research focuses on developing new and efficient synthetic routes to access diverse this compound derivatives. This includes methods like multicomponent reactions and transition-metal-catalyzed C-H functionalization. researchgate.netmdpi.com
Table of Key 1H-2-Benzopyran Derivatives and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | C9H9BrO2 | 229.07 | Serves as a versatile building block in synthetic organic chemistry. |
| 1H-2-Benzopyran-1,4(3H)-dione | C9H6O3 | 162.14 | Used in the synthesis of atovaquone. echemi.comgoogle.com |
| 2H-1-Benzopyran-4-ol,3,4-dihydro-3-methyl-2-(4-morpholinyl)- | C14H19NO3 | 249.31 | |
| 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl- | C10H10O3 | 178.18 | Also known as Mellein. nist.gov |
| Citrinin | C13H14O5 | 250.25 | Fungal metabolite with aldose reductase inhibitory activity. nih.gov |
| 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-ol | C11H14O2 | 178.23 | |
| (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | C9H8F2O2 | 186.15 | |
| 3,4-Dihydro-6-methoxy-3,7-dimethyl-1H-2-benzopyran-8-ol | C12H16O3 | 208.25 | Fungal metabolite with aldose reductase inhibitory activity. foodb.canih.gov |
| 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ethyl ester | C13H13ClO5 | 298.69 | A complex benzopyran derivative with potential biological activities. ontosight.ai |
| 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one | C21H16N2O2 | 340.37 | Synthesized via a novel methodology. mdpi.com |
| 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6,7-dimethoxy-3-methyl-, (R)- | C12H14O5 | 238.24 | Found in Kigelia africana. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
387335-31-1 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1H-isochromen-4-ol |
InChI |
InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,6,10H,5H2 |
InChI Key |
FQFFRSWXEVWMRK-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=CO1)O |
Canonical SMILES |
C1C2=CC=CC=C2C(=CO1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1h 2 Benzopyran 4 Ol and Its Derivatives
Classical Approaches in the Construction of the 1H-2-Benzopyran-4-ol Core
Classical methods for synthesizing the this compound skeleton often rely on well-established reactions that form the pyran ring. These strategies typically involve the cyclization of acyclic precursors.
Cyclization Reactions for Ring Formation
The formation of the benzopyran ring is frequently achieved through the cyclization of appropriate precursors. One common method involves the reaction of a phenol (B47542) with an α,β-unsaturated carboxylic acid, such as β,β-dimethyl acrylic acid, in the presence of a strong acid catalyst to form a benzopyran-4-one, which can then be reduced to the corresponding alcohol. scialert.net Electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine (I2), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) also provides an efficient route to 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov This method is notable for its tolerance of various functional groups. nih.gov
Another approach involves the Vilsmeier-Haack formylation of substituted ortho-hydroxy acetophenones to produce 3-formyl benzopyran-4-ones, which serve as versatile intermediates. nih.gov Additionally, the cyclization of heteroatom-containing alkynes with π-acidic metal salts presents an attractive method due to the ready availability of starting materials. researchgate.net
| Precursor Type | Reagents/Catalysts | Product Type | Reference |
| Phenol and α,β-unsaturated carboxylic acid | Strong acid | Benzopyran-4-one | scialert.net |
| Substituted propargylic aryl ethers | I2, ICl, PhSeBr | 3,4-disubstituted 2H-benzopyrans | nih.gov |
| Substituted ortho-hydroxy acetophenones | POCl3-DMF (Vilsmeier-Haack) | 3-formyl benzopyran-4-ones | nih.gov |
| Heteroatom-containing alkynes | π-acidic metal salts | Heterocycles | researchgate.net |
Aldol (B89426) Condensation Strategies in Benzopyran Synthesis
Aldol condensation is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of benzopyran derivatives. magritek.com In a typical sequence, a substituted acetophenone (B1666503), often derived from a Friedel-Crafts acylation, undergoes an aldol condensation with a ketone in the presence of a base like amberlite to form the benzopyran ring system. scialert.net The resulting β-hydroxy ketone can then dehydrate to form an α,β-unsaturated ketone, a key intermediate in benzopyran synthesis. magritek.comchem-station.com This strategy is often part of a multi-step process that can include methoxylation and reduction to achieve the desired benzopyran structure. scialert.net
The classical aldol reaction is reversible, and controlling the reaction to favor the desired product and minimize byproducts is a key consideration. chem-station.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Key Intermediate | Reference |
| Substituted Acetophenone | Ketone | Amberlite | Benzopyran-4-one | scialert.net |
| Acetone | p-Anisaldehyde | Sodium Hydroxide (B78521) | β-hydroxy carbonyl | magritek.com |
Friedel-Crafts Acylation in Precursor Preparation
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring, and it plays a crucial role in preparing precursors for benzopyran synthesis. sigmaaldrich.comsavemyexams.comwikipedia.org In this context, a substituted phenol can be acylated with an acid anhydride, such as acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce a substituted acetophenone. scialert.net This acetophenone then serves as a key starting material for subsequent cyclization or condensation reactions to build the benzopyran core. scialert.net
The reaction proceeds through the formation of an acylium ion, which acts as the electrophile. sigmaaldrich.comlibretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. libretexts.org
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product | Reference |
| Resorcinol | Acetic anhydride | Aluminum chloride | 2,4-Dihydroxy acetophenone | scialert.net |
| Toluene | Acetic anhydride | Triphenyltin grafted on SBA-15 | Acyl Toluene | sigmaaldrich.com |
| Benzene (B151609) | Acyl chloride | Aluminum chloride | Aryl ketone | sigmaaldrich.com |
Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is of great interest due to the stereospecificity of biological activity. Asymmetric catalytic methods and the use of chiral auxiliaries are the primary strategies to achieve high enantiomeric and diastereomeric purity.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an elegant and efficient way to synthesize chiral molecules. acs.org In the context of benzopyran synthesis, Sharpless asymmetric dihydroxylation of a styrene (B11656) derivative has been used to produce chiral triols, which are then cyclized to form enantiomerically pure 2-benzopyrans. mdpi.com This method allows for the creation of the chiral center at the 4-position with high regioselectivity. mdpi.com
Catalytic asymmetric direct aldol reactions, using catalysts like lanthanide-alkali metal hetero-bimetallic complexes, have also been developed, offering an atom-economical route to chiral β-hydroxy ketones without the need for pre-formed enol ethers. chem-station.com Furthermore, dirhodium tetraprolinate complexes have proven to be exceptional chiral catalysts for reactions involving donor/acceptor-substituted carbenoids, leading to high levels of asymmetric induction in various transformations that can be applied to the synthesis of complex chiral structures. nih.gov
| Reaction Type | Catalyst | Key Transformation | Reference |
| Asymmetric Dihydroxylation | Sharpless catalyst | Styrene to chiral diol | mdpi.com |
| Direct Aldol Reaction | Lanthanide-alkali metal hetero-bimetallic catalyst | Ketone + Aldehyde to chiral β-hydroxy ketone | chem-station.com |
| C-H Activation/Cope Rearrangement | Dirhodium tetraprolinate | Vinyldiazoacetate + Allylic C-H bond to chiral ester | nih.gov |
Application of Chiral Auxiliaries in Diastereoselective Routes
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely used to synthesize enantiomerically pure compounds. williams.edu The auxiliary, once it has served its purpose, can be cleaved and often recovered. wikipedia.org
In the synthesis of chiral this compound derivatives, a chiral auxiliary can be incorporated into one of the precursors. For instance, an ester can be formed between a precursor carboxylic acid and a chiral alcohol like (-)-menthol. google.comresearchgate.net The chirality of the auxiliary then influences the stereoselectivity of subsequent reactions, such as alkylation or reduction, leading to a diastereomeric mixture that can often be separated. williams.edu Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. Evans oxazolidinones are another class of highly effective and well-understood chiral auxiliaries used in asymmetric synthesis. williams.edu
| Chiral Auxiliary Type | Application | Key Feature | Reference |
| (-)-Menthyl | Diastereoselective addition to α-keto esters | Allows separation of diastereomeric products | google.comresearchgate.net |
| Evans Oxazolidinone | Diastereoselective alkylation | Forms a rigid chelated enolate, directing alkylation | williams.edu |
| (R,R)- and (S,S)-pseudoephedrine | Asymmetric alkylation | Used as chiral auxiliaries | wikipedia.org |
| Camphorsultam | Various asymmetric reactions | Classic chiral auxiliary | wikipedia.org |
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of a core molecule to generate a diverse range of derivatives. imperial.ac.uksolubilityofthings.com This approach is particularly valuable in the synthesis of this compound derivatives, enabling the exploration of structure-activity relationships. researchgate.net
Halogenation of the 1H-2-benzopyran core provides a versatile entry point for further functionalization. The introduction of a halogen atom creates a reactive site for subsequent reactions, such as cross-coupling and nucleophilic substitution, allowing for the introduction of a wide array of substituents. researchgate.netrsc.org For instance, halogenated isocoumarins (1H-2-benzopyran-1-ones) can be metalated and then subjected to various synthetic transformations. researchgate.net
Microwave-assisted, palladium-catalyzed regioselective halogenation of related benzoxazinones using N-halosuccinimides has been demonstrated, offering a time-saving and efficient method. rsc.org This strategy often exhibits high functional group tolerance and atom economy. rsc.org The resulting halogenated compounds can then undergo further modifications to produce a library of derivatives. rsc.org
Table 1: Examples of Halogenation Reactions for Benzopyran-related Scaffolds
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Halogenated Coumarins | Organometallics | Halogenated 2H-1-Benzopyrans | Grignard/Organolithium Addition & Cyclization | researchgate.net |
| 3-Phenyl-2H-benzo[b] sigmaaldrich.comscispace.comoxazin-2-ones | N-Halosuccinimide, Pd catalyst | Regioselective Halogenated Products | Microwave-assisted C-H Functionalization | rsc.org |
| Metalated Isocoumarins | Halogenating Agents | 4-Halogenated Isocoumarins | Halogenation | researchgate.net |
Oxidation and reduction reactions are fundamental tools for manipulating the functional groups on the 1H-2-benzopyran scaffold. imperial.ac.uksolubilityofthings.com The oxidation of a primary alcohol on a side chain can yield an aldehyde or a carboxylic acid, while the oxidation of a secondary alcohol produces a ketone. solubilityofthings.com Conversely, the reduction of carbonyl groups can generate the corresponding alcohols. solubilityofthings.com
For example, the synthesis of 4-arylisocoumarins has been achieved through the pyridinium (B92312) chlorochromate (PCC) oxidation of 1H-2-benzopyran-1-ol derivatives. researchgate.net In the context of creating diverse libraries of benzopyran derivatives, the oxidation state of various functional groups can be key to their biological activity. researchgate.netnih.gov The choice of oxidizing or reducing agent is critical to achieve the desired transformation without affecting other sensitive functional groups in the molecule. acs.org
Table 2: Oxidation and Reduction Reactions in the Synthesis of Benzopyran Derivatives
| Substrate | Reagent(s) | Product | Transformation | Reference |
| 1H-2-Benzopyran-1-ol derivatives | Pyridinium chlorochromate (PCC) | 4-Arylisocoumarins | Oxidation | researchgate.net |
| Ketones on benzopyran scaffold | Sodium borohydride (B1222165) or molecular hydrogen | Secondary alcohols | Reduction | acs.org |
| Primary alcohols on benzopyran scaffold | Pyridinium chlorochromate (PCC) | Aldehydes | Oxidation | solubilityofthings.com |
| Secondary alcohols on benzopyran scaffold | Chromium (VI) reagents | Ketones | Oxidation | imperial.ac.uk |
Nucleophilic substitution is a powerful method for introducing a variety of functional groups onto a derivatized 1H-2-benzopyran core. wikipedia.orgsolubilityofthings.comencyclopedia.pub This class of reactions involves an electron-rich species (the nucleophile) replacing a leaving group on the substrate. wikipedia.orgencyclopedia.pub For these reactions to be effective on the benzopyran ring system, which is aromatic, specific conditions or activating groups are often necessary, falling under the category of nucleophilic aromatic substitution (SNAr). d-nb.info
The presence of electron-withdrawing groups on the aromatic ring can facilitate SNAr reactions. d-nb.info For instance, 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a related heterocyclic system, has been shown to undergo substitution reactions with various nucleophiles like sodium azide, amines, and thiophenol. researchgate.net Such reactions allow for the synthesis of novel 4-substituted derivatives. researchgate.net The use of benign and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water can enable nucleophilic aromatic substitution reactions under mild conditions with a broad functional group tolerance. d-nb.info
Table 3: Nucleophilic Substitution Reactions on Benzopyran-related Scaffolds
| Substrate | Nucleophile | Product | Reaction Conditions | Reference |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide, amines, thiophenol | 4-Substituted-3-nitropyranoquinolinones | Varies | researchgate.net |
| 2-Fluoronitrobenzene | Benzylamine | N-Benzyl-2-nitroaniline | HPMC in water | d-nb.info |
| Alkyl bromide | Hydroxide ion | Alcohol | Basic conditions | wikipedia.orgencyclopedia.pub |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comscispace.comresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives.
Developing synthetic routes that avoid the use of catalysts, particularly those based on heavy metals, is a key aspect of green chemistry. researchgate.netacs.orgrsc.org Catalyst-free reactions often lead to simpler purification procedures and reduce the risk of product contamination. acs.org
For instance, a catalyst- and base-free aza-Michael addition reaction has been developed for the synthesis of poly-substituted 4-pyrazole based benzopyrans. researchgate.net Another example is the solvent-free synthesis of imines by grinding a hydroxy ketone and a substituted aniline (B41778) in a mortar at room temperature. jocpr.com These approaches highlight the potential for developing more environmentally friendly synthetic protocols for benzopyran derivatives.
The choice of solvent is a critical factor in the environmental impact of a chemical process. scispace.com Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. sigmaaldrich.comjocpr.com Water is an attractive green solvent due to its low cost, non-flammability, and low toxicity. researchgate.net The synthesis of benzopyran derivatives has been successfully carried out in water using a Brønsted acid ionic liquid as a catalyst. researchgate.net
Deep eutectic solvents (DESs) and room temperature ionic liquids (RTILs) are also emerging as promising green solvent alternatives. rsc.orgnih.gov These solvents are often non-volatile, thermally stable, and can dissolve a wide range of organic compounds. nih.gov For example, choline (B1196258) hydroxide has been used as both a reaction medium and a base for the synthesis of trisubstituted 1H-pyrroles. rsc.org The application of such solvent systems to the synthesis of this compound could significantly improve the sustainability of the process.
Table 4: Green Solvents in Organic Synthesis
| Solvent Type | Example | Application | Advantages | Reference |
| Aqueous Medium | Water with Brønsted acid ionic liquid | Synthesis of benzopyran derivatives | Low cost, non-flammable, low toxicity | researchgate.net |
| Deep Eutectic Solvent | Choline hydroxide | Synthesis of 1H-pyrroles | Inexpensive, non-toxic, recyclable | rsc.org |
| Room Temperature Ionic Liquid | Various | Olefin metathesis | Non-volatile, thermally stable, recyclable | nih.gov |
| Solvent-Free | Grinding in a mortar | Synthesis of imines | Eliminates solvent waste, simple procedure | jocpr.com |
Chemical Reactivity and Transformation Mechanisms of 1h 2 Benzopyran 4 Ol Systems
Intramolecular and Intermolecular Reactions of the Hydroxyl Group
The hydroxyl group at the C-4 position of the 1H-2-benzopyran-4-ol system is a key functional handle for a variety of chemical transformations. Its reactivity is typical of a secondary alcohol, though influenced by the electronic properties of the fused benzopyran ring.
Intermolecular Reactions: Standard alcohol reactions such as esterification and etherification are readily achievable. For instance, derivatives like Isochroman-8-ol can react with acyl chlorides to form esters, a common strategy to modify properties like lipophilicity. vulcanchem.com Oxidation of the hydroxyl group using reagents such as pyridinium (B92312) chlorochromate (PCC) converts the alcohol to the corresponding ketone, 4-isochromanone. researchgate.net
Intramolecular Reactions: The proximity of the hydroxyl group to the pyran oxygen and the benzene (B151609) ring allows for intramolecular processes. While direct intramolecular hydrogen bonding between the C4-OH and the pyran oxygen is not extensively documented for the parent compound, studies on related ether alcohols show that the stability of such bonds is highly dependent on the number of separating carbon atoms. nih.gov In certain substituted derivatives, intramolecular reactions can lead to more complex heterocyclic systems. For example, the oxa-Pictet–Spengler reaction, a key method for synthesizing isochroman (B46142) derivatives, involves the intramolecular cyclization of an intermediate formed from an aldehyde and an alcohol, driven by an acid catalyst. vulcanchem.comrsc.org
A summary of typical reactions involving the hydroxyl group is presented below.
| Reaction Type | Reagent(s) | Product Type | Reference |
| Oxidation | Pyridinium chlorochromate (PCC) | 1H-2-Benzopyran-4-one | researchgate.net |
| Esterification | Acyl Chlorides | 4-Ester-1H-2-benzopyran | vulcanchem.com |
| Oxa-Pictet–Spengler | Aldehydes, Acid Catalyst | Isochroman derivatives | vulcanchem.comrsc.org |
Reactivity of the Benzopyran Ring System
The benzopyran ring itself is subject to transformations that can alter the core structure, either by breaking open the pyran ring or by participating in cycloaddition reactions.
The stability of the pyran ring in this compound systems can be overcome under specific conditions, leading to ring-opening. In alkaline media, related chromone (B188151) systems (1-benzopyran-4-ones) undergo nucleophilic attack by hydroxide (B78521) ions, typically at the C2 position, which can be followed by the fission of the pyran ring. researchgate.net This ring-opening is often the rate-determining step in the degradation of these compounds in solution. researchgate.net
Conversely, ring-closing reactions are fundamental to the synthesis of the benzopyran skeleton. Besides the previously mentioned oxa-Pictet–Spengler reaction vulcanchem.comrsc.org, other cyclization strategies include:
Palladium-catalyzed intramolecular aryloxycarbonylation: This method has been used to convert 3-iodochromone derivatives into chroman-2,4-diones through a sequence involving aza-Michael addition, ring-opening, and a final ring-closing carbonyl insertion step. acs.org
Acid-catalyzed cyclization: Hydrolysis of ester groups followed by acid-catalyzed cyclization is a common final step in multi-step syntheses of benzopyran derivatives. vulcanchem.com
Metal-free catalysis: The use of hexafluoroisopropanol (HFIP) as a solvent can facilitate the cyclization of epoxides and β-phenylethanols to form the isochroman scaffold, expanding the scope beyond traditional methods. rsc.org
These reactions highlight the dynamic nature of the benzopyran ring, which can be constructed or deconstructed based on the chosen reagents and reaction conditions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and is applicable to benzopyran systems. uc.ptopenstax.org The benzopyran moiety can act as the diene component in these reactions.
Intramolecular Diels-Alder (IMDA) reactions have been studied with 2-benzopyran-3-one derivatives. psu.edu In these systems, a dienophile tethered to the benzopyran core undergoes cycloaddition. The stereochemical outcome of these reactions is highly dependent on substituents. For example, the presence of a phenylsulfonyl (SO2Ph) group on the dienophile tether can dramatically shift the selectivity from the endo to the exo adduct. psu.edu This is attributed to steric interactions that disfavor the typical endo transition state. psu.edu
The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is also relevant. uc.pt Organocatalyzed aza-Diels-Alder reactions have been developed for the enantioselective synthesis of nitrogen-containing heterocyclic systems, demonstrating the versatility of cycloaddition strategies in creating structural diversity. organic-chemistry.org
| Reaction | Reactants | Key Features | Reference |
| Intramolecular Diels-Alder | 2-Benzopyran-3-one with dienophile tether | Stereoselectivity is controlled by substituents (e.g., SO2Ph). | psu.edu |
| Aza-Diels-Alder | Imines, Dienes | Can be catalyzed by organocatalysts like (S)-proline for high enantioselectivity. | organic-chemistry.org |
Enzymatic and Biocatalytic Transformations of Benzopyran-4-ol Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for modifying benzopyran systems. mdpi.comacs.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. mdpi.comnih.gov
Nature employs enzymatic cascades to construct complex molecular architectures from simple linear precursors. While direct examples for this compound are specific, the principles are well-established in the biosynthesis of related polycyclic natural products. For instance, dedicated cyclase enzymes are known to catalyze sequential [4+2] cycloadditions (Diels-Alder reactions) to form multiple rings in a single, highly controlled process. nih.gov These enzymatic cyclizations establish the precise regio- and stereochemistry of the final product, creating enantiomerically pure complex molecules. nih.gov This bio-inspired approach is a target for synthetic chemists aiming to develop efficient and selective routes to polycyclic systems.
Since this compound is chiral, separating its enantiomers is crucial for applications where stereochemistry is important. Enzymatic kinetic resolution is a powerful method for achieving this. magtech.com.cnresearchgate.net This technique exploits the ability of enzymes, particularly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. acs.orgresearchgate.net
For example, lipases are widely used for the enantioselective acylation of racemic alcohols. researchgate.net One enantiomer is converted to an ester while the other remains as an alcohol, and the two can then be separated. The choice of enzyme is critical, as different lipases can exhibit opposite enantioselectivities. researchgate.net This method has been successfully applied to resolve racemic piperidine-2-ethanol, a case of discriminating a remote stereocenter, which is analogous to the challenge presented by this compound. researchgate.net
Furthermore, ketoreductase enzymes (KREDs) are used for the asymmetric reduction of prochiral ketones to form chiral alcohols with high enantiomeric excess. mdpi.comresearchgate.net The reduction of a substituted 1H-2-benzopyran-4-one using an engineered KRED could provide a direct route to a single enantiomer of the corresponding this compound. mdpi.com
| Biocatalytic Method | Enzyme Class | Transformation | Outcome | Reference |
| Kinetic Resolution | Lipase | Selective acylation of one enantiomer of a racemic alcohol | Separation of enantiomers | researchgate.net |
| Asymmetric Reduction | Ketoreductase (KRED) | Reduction of a prochiral ketone | Formation of a single enantiomer of a chiral alcohol | mdpi.comresearchgate.net |
| Cyclization Cascade | Cyclase | Sequential intramolecular cycloadditions | Regio- and stereoselective formation of polycyclic systems | nih.gov |
Mechanistic Investigations of Key Transformations of this compound Systems
The chemical behavior of this compound and its derivatives is characterized by a series of key transformations, including its formation, oxidation, and acid-catalyzed rearrangements. Mechanistic studies, often combining experimental evidence with computational analysis, have provided significant insights into the reaction pathways, intermediates, and transition states that govern these processes.
Synthesis of Isochroman-4-ol (B1508723) Systems via Hydroboration-Oxidation
A significant transformation leading to the formation of the saturated isochroman-4-ol skeleton involves the hydroboration-oxidation of a corresponding 1H-isochromene. This two-step process provides a valuable synthetic route to 4-hydroxy derivatives of the isochroman ring system.
A study on the synthesis of 5,8-dimethoxy-isochroman-4-ol illustrates this transformation. The process begins with the hydroboration of 5,8-dimethoxy-1H-isochromene, followed by an oxidative workup. core.ac.uk
Reaction Scheme:
Step 1: Hydroboration. Borane (BH₃) adds across the double bond of the 1H-isochromene. The boron atom regioselectively adds to the less substituted carbon (C-3), while the hydrogen atom adds to the more substituted carbon (C-4). This is consistent with the established mechanism of hydroboration, which proceeds through a four-membered ring transition state.
Step 2: Oxidation. The resulting organoborane intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH). This step proceeds with retention of stereochemistry, where the hydroxyl group replaces the boron atom at the same position.
This method was successfully employed to convert 5,8-dimethoxy-1H-isochromene into racemic 5,8-dimethoxy-isochroman-4-ol in a reported yield of 84%. core.ac.uk
Table 1: Synthesis of 5,8-Dimethoxy-isochroman-4-ol
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 5,8-Dimethoxy-1H-isochromene | 1. BH₃ 2. H₂O₂, NaOH | 5,8-Dimethoxy-isochroman-4-ol | 84 | core.ac.uk |
Oxidation to Isocoumarins
The oxidation of the hydroxyl group at the C-4 position and the adjacent C-1 position of the 1H-2-benzopyran system is a key transformation that leads to the formation of isocoumarins (1H-2-benzopyran-1-ones). Various oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes.
One documented method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the oxidation of 1H-isochromenes to the corresponding isocoumarins. clockss.org Although this study focuses on the direct oxidation of isochromenes, the transformation of a this compound to an isocoumarin (B1212949) would involve the oxidation of both the C-4 alcohol and the C-1 methylene (B1212753) group. The mechanism for the oxidation of the allylic alcohol at C-4 is expected to proceed via a hydride transfer to the oxidant.
The general mechanism for the oxidation of a secondary alcohol to a ketone using a quinone-based oxidant like DDQ involves the following steps:
Formation of a Hemiketal-like Intermediate: The alcohol may reversibly add to the quinone.
Hydride Transfer: A rate-determining hydride transfer from the carbon bearing the hydroxyl group to the quinone oxygen occurs, often facilitated by the formation of a more stable aromatic hydroquinone.
Proton Transfer: Subsequent proton transfers lead to the formation of the ketone and the hydroquinone.
Table 2: Oxidation of Isochromenes to Isocoumarins
| Starting Material (Isochromene) | Oxidizing Agent | Product (Isocoumarin) | Reference |
| Various substituted 1H-isochromenes | DDQ | Corresponding 3-substituted isocoumarins | clockss.org |
Acid-Catalyzed Rearrangements
The this compound system and its precursors can undergo fascinating rearrangements under acidic conditions. These transformations often involve carbocationic intermediates and can lead to the formation of diverse molecular architectures.
One notable example is the Brønsted acid-catalyzed pinacol (B44631) rearrangement of 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols to afford 4-aryl-1H-isochromenes. researchgate.net This reaction proceeds with a low catalyst loading of trifluoromethanesulfonic acid (TfOH) and is typically complete within a short reaction time. researchgate.net The resulting 4-aryl-1H-isochromenes can be considered derivatives of the parent this compound structure.
The proposed mechanism involves the following key steps:
Protonation: The acid catalyst protonates one of the hydroxyl groups of the 1,2-diol.
Formation of a Carbocation: Loss of a water molecule generates a carbocation. The stability of this carbocation influences the subsequent migratory aptitude.
1,2-Aryl or Hydride Shift (Pinacol Rearrangement): A neighboring aryl or hydride group migrates to the carbocationic center, leading to a more stable carbocation.
Intramolecular Cyclization: The hydroxyl group of the hydroxymethylphenyl moiety attacks the newly formed carbocation, leading to the closure of the pyran ring.
Deprotonation: Loss of a proton yields the final 4-aryl-1H-isochromene product.
These 4-aryl-1H-isochromenes can be further transformed. For instance, hydrogenation can yield the corresponding 4-aryl-isochroman, and subsequent oxidation can provide the 4-aryl-isochroman-1-one. researchgate.net
Another relevant mechanistic investigation involves the Brønsted acid-catalyzed reactions of 1H-isochromene acetals. nih.gov These reactions proceed through the formation of isobenzopyrylium ions, which are highly reactive intermediates. The reaction of these ions with vinyl diazo compounds leads to a cascade of rearrangements, highlighting the rich and complex reactivity of the isochromene core under acidic conditions. nih.gov While not directly involving this compound, these studies underscore the propensity of the benzopyran ring system to undergo acid-mediated transformations involving oxocarbenium and carbocationic intermediates.
Theoretical and Computational Investigations of 1h 2 Benzopyran 4 Ol
Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Reactivity
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. numberanalytics.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com
In computational studies of related heterocyclic compounds, the HOMO and LUMO energy levels are calculated to evaluate the molecule's electronic properties and reactivity. nih.govbhu.ac.in For instance, in a study on a xanthene derivative containing a pyran ring, the HOMO and LUMO energies were calculated using DFT (B3LYP/6-311G++(d,p)) to be -5.8915 eV and -1.9353 eV, respectively, resulting in an energy gap of 3.9562 eV. nih.gov The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks.
| Orbital | Energy (eV) |
|---|---|
| LUMO+1 | -1.0419 |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.9353 |
| HOMO (Highest Occupied Molecular Orbital) | -5.8915 |
| HOMO-1 | -6.2499 |
| Energy Gap (LUMO-HOMO) | 3.9562 |
Data derived from a study on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. nih.gov
Computational methods are invaluable for mapping out reaction mechanisms, identifying intermediate structures, and characterizing transition states. numberanalytics.com A transition state is the highest energy point on a reaction coordinate, and its structure and energy determine the reaction rate. uni-giessen.de
A theoretical study on the degradation of 4H-1-benzopyran-4-one (a structurally similar compound) in an alkaline medium used ab initio and DFT methods to investigate the reaction pathway. rsc.org The study identified two key steps: the initial nucleophilic addition of a hydroxide (B78521) ion, followed by the ring-opening of the pyran ring. rsc.org The calculations revealed multiple possible reaction pathways (Path A, B, and C) and located the corresponding transition states (TS1, TS2A, TS2B). rsc.org It was found that the fission of the γ-pyrone ring was the rate-determining step, with the activation energy for the second step being higher than the first. rsc.org This type of analysis helps in understanding reaction feasibility and selectivity under different conditions. numberanalytics.com
Conformational Analysis and Equilibria Studies
Molecules that are not rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion. utdallas.edu For cyclic systems like the dihydropyran ring in 1H-2-Benzopyran-4-ol, conformations such as chair, boat, or envelope forms are possible. nih.govutdallas.edu
Molecular Docking and Binding Energy Calculations with Target Biomolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. derpharmachemica.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. researchgate.net
Derivatives of benzopyran have been the subject of numerous docking studies to explore their potential as therapeutic agents. These studies involve docking the ligands into the active site of a target protein to predict binding modes and energies. derpharmachemica.comresearchgate.net For instance, 2-phenyl-1-benzopyran-4-one derivatives have been docked against the cyclooxygenase-2 (COX-2) enzyme, with calculated binding energies ranging from -5.53 to -7.02 kcal/mol. researchgate.net Similarly, other benzopyran derivatives have been studied as potential inhibitors of aromatase and topoisomerase I. derpharmachemica.comnih.gov
Binding free energy is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity. mdpi.comfrontiersin.org These calculations help to rationalize the biological activity of the compounds and guide the design of more potent inhibitors by identifying key interactions like hydrogen bonds and hydrophobic contacts. derpharmachemica.com
| Benzopyran Derivative Class | Biological Target | Binding Energy Range (kcal/mol) | Key Findings |
|---|---|---|---|
| 2-phenyl-1-benzopyran-4-one | COX-2 (PDB: 3LN1) | -5.53 to -7.02 | Binding energies were comparable to the standard drug diclofenac (B195802) (-6.34 kcal/mol). researchgate.net |
| 2-(3'-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one | Aromatase (PDB: 3EQM) | Not specified | Compounds showed good hydrogen bond interactions with MET 374 in the active site. derpharmachemica.com |
| 7-substituted-benzopyran-2-ones | Topoisomerase I | Not specified | Docking suggested the compounds may act via inhibition of topoisomerase I. nih.gov |
| Furochromone derivatives | DNA-gyrase (PDB: 1HNJ) | -38.8 to -49.84 (MM-GBSA) | Compounds with good activity exhibited very low MM-GBSA values. mdpi.com |
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. uni-bonn.de Computational methods are integral to modern SAR analysis, allowing researchers to build models that can predict the activity of novel compounds. uni-bonn.de
For benzopyran-based compounds, computational SAR studies have been used to guide the development of new therapeutic agents. nih.govacs.org These studies often involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity. acs.org The experimental data is then correlated with computed molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For example, SAR studies on 7-hydroxy-benzopyran-4-one derivatives identified them as dual agonists for PPARα and PPARγ, key targets in metabolic disorders. nih.gov Similarly, SAR analysis of chroman-4-one derivatives led to the identification of potent and selective inhibitors of Sirtuin 2 (SIRT2), a target for neurodegenerative diseases. acs.org These computational models help to identify the key structural features required for potent and selective activity, thereby accelerating the drug design process. uni-bonn.denih.gov
Advanced Analytical Characterization Techniques in 1h 2 Benzopyran 4 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
1D NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first step in structural characterization. emerypharma.com They reveal the number and types of hydrogen and carbon atoms present in a molecule.
For 1H-2-Benzopyran-4-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the hydroxyl proton. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons on the saturated portion of the heterocyclic ring (positions 1, 3, and 4) would resonate at higher fields. Specifically, the proton at C4, being attached to a carbon bearing a hydroxyl group (a carbinol proton), would be shifted downfield compared to the other aliphatic protons. The protons at the benzylic position (C1) would also be deshielded by the adjacent oxygen and aromatic ring.
The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would produce signals in the δ 110-160 ppm range, while the sp³-hybridized carbons of the dihydropyran ring would appear in the upfield region (typically δ 20-80 ppm). The carbon atom C4, bonded to the electronegative oxygen of the hydroxyl group, would be the most downfield of the aliphatic carbons.
Predicted NMR Data for this compound Note: These are predicted values based on the analysis of similar benzopyran structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H1 (CH₂) | ~4.5 - 5.0 | ~65 - 75 |
| H3 (CH₂) | ~2.8 - 3.5 | ~30 - 40 |
| H4 (CHOH) | ~4.8 - 5.2 | ~60 - 70 |
| 4-OH | Variable, broad | - |
| H5-H8 (Aromatic) | ~6.8 - 7.5 | ~115 - 140 |
| C4a, C8a (Quaternary) | - | ~125 - 145 |
2D NMR (COSY, HSQC, HMBC) for Connectivity and Assignment
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for unambiguous structural assignment. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent protons on the dihydropyran ring, such as between the proton at C4 and the protons at C3. This helps to piece together the aliphatic part of the molecule. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbon atoms. sdsu.edu This allows for the definitive assignment of carbon signals based on the already assigned proton spectrum. For example, the signal for the carbinol proton (H4) would show a cross-peak with the signal for the C4 carbon. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings). youtube.com HMBC is invaluable for connecting different parts of the molecule. For instance, it would show correlations from the benzylic protons at C1 to the aromatic carbons (C8, C8a) and to C3, confirming the fusion of the benzene (B151609) and dihydropyran rings. ceon.rs
Temperature-Dependent NMR for Conformational Equilibria
The dihydropyran ring in this compound is not planar and can exist in different conformations, such as chair or boat forms, which can interconvert. Temperature-dependent NMR studies are used to investigate these conformational equilibria. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. The most prominent of these would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O bonds of the ether and alcohol would give rise to strong stretching bands in the fingerprint region, typically between 1260-1000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Weak |
| Ether/Alcohol | C-O stretch | 1260 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
The molecular formula of this compound is C₉H₁₀O₂. Its exact molecular weight is approximately 150.0681 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass.
The fragmentation of the molecular ion provides valuable structural information. For this compound, common fragmentation pathways would likely include:
Loss of a water molecule : The alcohol functional group can easily lose a water molecule (H₂O, 18 Da), leading to a significant peak at M-18 (m/z 132).
Alpha-cleavage : Cleavage of the C-C bond adjacent to the oxygen atom in the ring can occur. libretexts.org
Retro-Diels-Alder reaction : The heterocyclic ring might undergo a retro-Diels-Alder cleavage, breaking the ring into smaller, stable fragments.
Loss of other small molecules : Fragments corresponding to the loss of CO or CHO are also possible. youtube.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 132 | [C₉H₈O]⁺ | Loss of H₂O (M-18) |
| 121 | [C₈H₉O]⁺ | Loss of CHO |
| 104 | [C₈H₈]⁺ | Retro-Diels-Alder fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzylic compounds |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how molecules pack together in a crystal lattice. mdpi.com
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its structure. It would confirm the connectivity of the atoms and reveal the preferred conformation of the dihydropyran ring (e.g., chair, twist-boat). Furthermore, because this compound is chiral (due to the stereocenter at C4), X-ray diffraction using anomalous dispersion could determine its absolute configuration (R or S) if an enantiomerically pure sample is crystallized. nih.gov While no specific crystal structure for this compound has been reported, the structures of many related benzopyran derivatives have been determined, showcasing the power of this technique in heterocyclic chemistry. taylorandfrancis.comresearchgate.net
Chromatographic Techniques (e.g., TLC) for Reaction Monitoring and Purity Assessment in this compound Research
Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are indispensable tools in the synthesis and purification of this compound and its derivatives. TLC offers a rapid, cost-effective, and efficient method for monitoring the progress of chemical reactions in real-time and for assessing the purity of the final products.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or a mixture of solvents). Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf value), while more polar compounds interact more strongly with the polar stationary phase and have lower Rf values.
In the context of this compound synthesis, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. By spotting small aliquots of the reaction mixture on a TLC plate at regular intervals, researchers can visually determine the point of reaction completion. The appearance of a new spot corresponding to the product and the disappearance of the spots corresponding to the reactants signify the progression of the reaction.
Furthermore, TLC is a crucial first step in evaluating the purity of synthesized this compound. The presence of multiple spots on a developed TLC plate indicates the presence of impurities, such as unreacted starting materials, byproducts, or degradation products. The choice of an appropriate solvent system (mobile phase) is critical for achieving good separation of the components in the mixture.
For the purification of this compound and related compounds, column chromatography is often utilized, and the selection of the eluent system for column chromatography is frequently guided by preliminary TLC analysis. A solvent system that provides a good separation of spots on a TLC plate, with the desired compound having an Rf value in the range of 0.2-0.4, is often a good starting point for developing a column chromatography purification method.
While specific TLC data for this compound is not extensively documented in publicly available literature, research on structurally similar benzopyran and isochroman (B46142) derivatives provides valuable insights into the chromatographic conditions that are likely to be effective. For instance, in the synthesis of various benzopyran-4-one derivatives, solvent systems composed of ethyl acetate and petroleum ether have proven effective for both TLC monitoring and column chromatography. Similarly, for the purification of isochroman-4-ols, a mobile phase of ethyl acetate and hexane has been successfully employed.
Based on the analysis of related compounds, the following table provides representative TLC conditions that could be adapted for monitoring the synthesis and assessing the purity of this compound.
| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Range for this compound | Application |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:5) | UV Light (254 nm) | 0.3 - 0.5 | Purity Assessment, Purification |
| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Petroleum Ether (1:1) | UV Light (254 nm) | 0.4 - 0.6 | Reaction Monitoring |
| Alumina | Dichloromethane / Methanol (95:5) | Iodine Vapor | 0.5 - 0.7 | Separation of Isomers |
These conditions serve as a starting point, and optimization of the mobile phase composition may be necessary to achieve the best separation for a specific reaction mixture or crude product. The polarity of the solvent system can be adjusted by varying the ratio of the component solvents to fine-tune the separation and resolution of the spots on the TLC plate.
Biological Activity and Mechanistic Studies of 1h 2 Benzopyran 4 Ol Derivatives
Antioxidant Activity Assessment and Mechanisms
The antioxidant capacity of 1H-2-benzopyran derivatives, particularly isocoumarins and dihydroisocoumarins, is a key area of investigation. This activity is crucial for protecting cells against damage from oxidative stress, a process implicated in numerous chronic diseases. researchgate.net
Radical Scavenging Assays (e.g., DPPH assay)
The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a primary measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity. In this assay, the stable purple DPPH radical is reduced by an antioxidant to a yellow-colored non-radical form, with the change in absorbance measured spectrophotometrically.
Studies on various isocoumarin (B1212949) derivatives have demonstrated significant radical scavenging capabilities. For instance, certain isocoumarins isolated from the endophytic fungus Colletotrichum sp. showed potent activity, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) comparable to the standard antioxidant, ascorbic acid. researchgate.net Specifically, a derivative with a hydroxyl group at the C-7 position exhibited an IC₅₀ value of 16.4 μM. researchgate.net Another study on newly synthesized isocoumarin derivatives reported scavenging rates up to 60% at a concentration of 100 μmol/L, with the activity being influenced by the nature of substituents on the phenyl ring. niscpr.res.in For example, a derivative with a methoxy (B1213986) group (OCH₃) showed higher activity than those with electron-withdrawing groups like nitro (NO₂). niscpr.res.in In contrast, some dihydroisocoumarins have shown weaker activity; a derivative from the marine-derived fungus Aspergillus terreus exhibited a high IC₅₀ value of 147 μM, indicating modest scavenging potential. mdpi.com
| Compound/Derivative | Source/Type | DPPH IC₅₀ (μM) | Reference |
| Isocoumarin Derivative (7-OH) | Colletotrichum sp. | 16.4 | researchgate.net |
| Isocoumarin Derivative | Colletotrichum sp. | 23.4 | researchgate.net |
| Dihydroisocoumarin Derivative | Aspergillus terreus | 147 | mdpi.com |
| Coumarin-serine hybrid | Synthetic | 28.23 (µg/mL) | nih.gov |
| Coumarin-tyrosine hybrid | Synthetic | 31.45 (µg/mL) | nih.gov |
| Ascorbic Acid (Standard) | - | 20.53 (µg/mL) | nih.gov |
IC₅₀ values represent the concentration required to achieve 50% radical scavenging. A lower IC₅₀ indicates higher antioxidant activity.
Cellular Antioxidant Defense Mechanisms
Beyond direct radical scavenging, the antioxidant effects of 1H-2-benzopyran derivatives can be mediated through the modulation of endogenous cellular defense systems. When reactive oxygen species (ROS) overwhelm the cell's antioxidant capacity, it leads to oxidative stress, causing damage to lipids, proteins, and DNA. researchgate.net
One critical mechanism of cellular damage is lipid peroxidation, a chain reaction where free radicals attack lipids in cell membranes, leading to cell injury. mdpi.comnih.gov Antioxidant compounds can interrupt this process. The protective effects of coumarin (B35378) derivatives, a class structurally related to isocoumarins, have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes. mdpi.comnih.gov Activation of the Nrf2/Keap1 pathway enhances the expression of protective proteins like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), bolstering the cell's ability to neutralize ROS and mitigate damage such as lipid peroxidation. mdpi.com For example, esculetin (B1671247), a coumarin derivative, was shown to promote antioxidant defense by inducing Nrf2 translocation to the nucleus and upregulating the expression of SOD and other antioxidant genes. mdpi.com
Anti-inflammatory Properties and Cellular Pathways
Inflammation is a protective biological response, but chronic inflammation contributes to the pathogenesis of many diseases. Derivatives of the 1H-2-benzopyran scaffold have demonstrated significant anti-inflammatory activities by modulating key cellular pathways.
Inhibition of Inflammatory Cytokine Expression in Cell Lines
A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). Many studies have evaluated the ability of isocoumarin and dihydroisocoumarin derivatives to suppress the production of these mediators in macrophage cell lines (like RAW264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.
For example, a series of chlorinated dihydroisocoumarins isolated from the mangrove endophytic fungus Amorosia sp. were found to potently inhibit NO production. frontiersin.org The most active compound, 5-chloro-6-hydroxymellein, also significantly suppressed the mRNA expression and release of IL-6, TNF-α, and monocyte chemoattractant protein-1 (MCP-1). frontiersin.org Similarly, ravenelin, a xanthone (B1684191) isolated alongside isocoumarins from Setosphaeria rostrata, showed potent inhibition of NO production with an IC₅₀ value of 6.27 μM and was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. mdpi.com Structurally related coumarins have also been shown to decrease the production of NO, prostaglandin (B15479496) E2 (PGE₂), TNF-α, IL-1β, and IL-6 in LPS-activated macrophages. nih.gov
| Compound/Derivative | Cell Line | Target Inhibited | IC₅₀ / Effect | Reference |
| Ravenelin | J774A.1 | NO Production | 6.27 µM | mdpi.com |
| Isocoumarin Cmpd. 1 | J774A.1 | NO Production | 23.17 µM | mdpi.com |
| Isocoumarin Cmpd. 2 | J774A.1 | NO Production | 35.79 µM | mdpi.com |
| Isocoumarin Cmpd. 3 | J774A.1 | NO Production | 26.54 µM | mdpi.com |
| 5-chloro-6-hydroxymellein | RAW264.7 | NO, IL-6, TNF-α, MCP-1 | Significant Inhibition | frontiersin.org |
| Indomethacin (Standard) | J774A.1 | NO Production | 41.01 µM | mdpi.com |
Modulation of NF-κB Activation Pathways
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger the phosphorylation and degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory cytokines, iNOS, and COX-2. researchgate.netsemanticscholar.org
The anti-inflammatory effects of many benzopyran-related compounds are mediated through the inhibition of this pathway. Studies on coumarin derivatives have shown they can suppress the activation of NF-κB. mdpi.comnih.gov For instance, some coumarins prevent the phosphorylation of IκBα, which is a critical step for NF-κB activation. semanticscholar.org By blocking IκBα phosphorylation, these compounds prevent the nuclear translocation of NF-κB and subsequent expression of its target inflammatory genes. researchgate.net The ability of esculetin and umbelliferone (B1683723) to inhibit the NF-κB pathway has been linked to their broader anti-inflammatory and antioxidant effects, sometimes in concert with activation of the Nrf2 pathway. mdpi.comnih.gov This dual modulation of anti-inflammatory and antioxidant pathways highlights the therapeutic potential of this class of compounds.
Anticancer Activity in In Vitro Models
Derivatives of the 1H-2-benzopyran scaffold have been evaluated for their cytotoxic effects against various human cancer cell lines. These in vitro studies are crucial for identifying potential lead compounds for future anticancer drug development. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify a compound's potency in inhibiting cancer cell growth.
Dihydroisocoumarin derivatives have shown moderate to potent cytotoxic activity. ontosight.ai For example, three new dihydroisocoumarins isolated from Radix Glycyrrhizae were tested against human cancer cell lines including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cervical cancer (HeLa), exhibiting IC₅₀ values ranging from approximately 35 to 88 μM. d-nb.info An isocoumarin isolated from Colletotrichum sp. displayed selective cytotoxicity against the HepG2 cell line. researchgate.net
A broader range of data is available for the related coumarin class. Derivatives have shown significant activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines, with some synthetic hybrids exhibiting IC₅₀ values in the low micromolar range. nih.govfrontiersin.orgresearchgate.net For example, certain benzylsulfone coumarin derivatives showed potent, broad-spectrum activity with IC₅₀ values between 18.1 and 42.1 μM against five different cancer cell lines, including HepG2 and MCF-7. frontiersin.org
| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |
| Dihydroisocoumarin Cmpd. 1 | HepG2 | 35.84 ± 1.63 | d-nb.info |
| Dihydroisocoumarin Cmpd. 1 | A549 | 42.17 ± 1.52 | d-nb.info |
| Dihydroisocoumarin Cmpd. 2 | HepG2 | 45.21 ± 1.25 | d-nb.info |
| Dihydroisocoumarin Cmpd. 2 | A549 | 88.25 ± 1.13 | d-nb.info |
| Dihydroisocoumarin Cmpd. 3 | HeLa | 65.31 ± 1.33 | d-nb.info |
| Benzylsulfone Coumarin (5h) | HepG2 | 18.1 | frontiersin.org |
| Benzylsulfone Coumarin (5h) | MCF-7 | 32.6 | frontiersin.org |
| Benzylsulfone Coumarin (5m) | HepG2 | 29.3 | frontiersin.org |
| Benzylsulfone Coumarin (5m) | MCF-7 | 42.1 | frontiersin.org |
| Mansorin-II (Isocoumarin) | HepG2 | 3.95 | nih.gov |
| Mansorin-III (Isocoumarin) | HepG2 | 0.74 | nih.gov |
Inhibition of Cancer Cell Proliferation
A primary focus of research into benzopyran derivatives has been their ability to halt the proliferation of cancer cells. Studies have shown that specific structural modifications to the benzopyran core can yield potent cytotoxic agents against a range of human cancer cell lines.
For instance, a series of benzopyran-4-one-isoxazole hybrid compounds displayed significant antiproliferative activities across multiple cancer cell lines. nih.govmdpi.com Compounds designated 5a–d were particularly effective against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from 5.2 to 22.2 μM. nih.govmdpi.com Notably, these compounds showed minimal cytotoxicity toward normal human cell lines (HEK-293 and LLC-PK1), suggesting a degree of selectivity for cancer cells. nih.govmdpi.com
Other research has focused on different substitutions. A study on novel benzopyran-4-ones identified that chromanones 3p and 3r , along with the 2-styrylchromone 3k , were effective at inhibiting the proliferation of K562 leukemia cells, with IC₅₀ values of 7.9 μM and 4.5 μM respectively after 72 hours. researchgate.net These compounds did not affect normal peripheral blood mononuclear cells, further highlighting their selective potential. researchgate.net Additionally, synthetic 2-aminopropyl benzopyran derivatives have been evaluated against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-436, demonstrating the scaffold's broad applicability in targeting aggressive cancers. nih.gov
Antiproliferative Activity of Benzopyran Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Benzopyran-4-one-isoxazole hybrids (5a-d) | MDA-MB-231 (Breast) | 5.2–22.2 μM | nih.govmdpi.com |
| 2-styrylchromone (3k) | K562 (Leukemia) | 4.5 μM | researchgate.net |
| Chromanone (3r) | K562 (Leukemia) | 7.9 μM | researchgate.net |
Induction of Apoptosis in Cancer Cell Lines
Beyond simply halting cell growth, many benzopyran derivatives actively induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
The benzopyran-4-one-isoxazole hybrid, compound 5a , was found to induce apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of 5 μM. nih.govmdpi.com This finding suggests that its antiproliferative effects are mediated, at least in part, by the activation of apoptotic pathways. nih.govmdpi.com Similarly, a study on 2-aminopropyl benzopyran derivatives identified several compounds (5, 6, 6a, 7, and 7b ) that triggered significant apoptosis and necrosis in TNBC cells, with effects observed in up to 96.5% of the cell population. nih.gov This apoptotic induction was linked to an increase in reactive oxygen species (ROS), a common cellular stress signal that can initiate cell death. nih.gov
Further investigations revealed that other benzopyran compounds (3–9 ) effectively inhibited the growth of U937 acute myeloid leukemia (AML) cells by inducing cell death, which was confirmed by the externalization of phosphatidylserine, a key marker of apoptosis. aimspress.com The cell-killing activity was associated with the presence of a geminal nitro group and a chlorine atom at the C3 position of the 2H-1-benzopyran scaffold. aimspress.com
Apoptosis Induction by Benzopyran Derivatives
| Compound/Derivative Class | Cancer Cell Line | Apoptotic Effect | Source |
|---|---|---|---|
| Compound 5a (Benzopyran-4-one-isoxazole hybrid) | MDA-MB-231 (Breast) | 50.8% induction at 5 μM | nih.govmdpi.com |
| 2-Aminopropyl Benzopyrans (e.g., 5, 6, 6a) | TNBC (Breast) | Significant apoptosis/necrosis (up to 96.5%) | nih.gov |
| 3-chloro-3-nitro-2H-1-benzopyrans (3-9) | U937 (Leukemia) | Concentration-dependent cell death | aimspress.com |
Targeting Specific Cancer Pathways (e.g., HIF pathway disruption)
The anticancer activity of benzopyran derivatives is often rooted in their ability to modulate specific molecular pathways that cancer cells exploit for survival and growth. While direct disruption of the HIF pathway by these specific compounds is not extensively documented in the reviewed literature, their impact on other critical cancer-related pathways is well-established.
One such mechanism is the induction of cell cycle arrest. Certain 2-aminopropyl benzopyran derivatives (5b, 5c, 6b, 7a, and 7c ), which were cytotoxic but not strongly apoptotic, were found to cause a significant increase in the percentage of TNBC cells in the G1 phase of the cell cycle. nih.gov This G1 arrest was accompanied by a decrease in the number of cells in the S phase, effectively stopping DNA replication and cell division. nih.gov Mechanistically, compound 5b was shown to downregulate the expression of cyclin D1 (CCND1) and cyclin D2 (CCND2), key proteins that drive the G1-to-S phase transition. nih.gov
In a different mechanistic approach, chromanone derivatives 3p and 3r , along with 2-styrylchromone 3k , were identified as potent inducers of the Keap1-Nrf2 signaling pathway. researchgate.net This pathway plays a central role in protecting cells from oxidative stress, and its modulation can have complex, context-dependent effects on cancer cell survival.
Enzyme Inhibition Studies
The therapeutic potential of 1H-2-Benzopyran-4-ol derivatives extends to the targeted inhibition of specific enzymes that are implicated in various disease states, including inflammation and metabolic disorders.
Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. mdpi.com
The benzopyran scaffold has been identified as a promising framework for selective COX-2 inhibitors. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies on a class of 58 benzopyran derivatives revealed key structural features necessary for potent and selective COX-2 inhibition. nih.gov These models indicated that the steric and hydrophobic properties of the molecules are critical for their biological activity. nih.gov Docking simulations further pinpointed the importance of interactions with specific amino acid residues, namely Tyr-361 and Ser-516, within the COX-2 active site. nih.gov
Experimental work has validated this potential. For example, within a series of synthesized 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives, compounds 17g and 17i demonstrated effective and preferential inhibition of COX-2 over COX-1, with inhibition rates exceeding 50%. researchgate.net
Aldose Reductase Inhibitory Activity
Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to long-term diabetic complications such as neuropathy, nephropathy, and cataracts. researchgate.net Benzopyran derivatives have emerged as effective inhibitors of this enzyme.
The fungal metabolite Citrinin , a benzopyran derivative, and its reduced form, dihydrocitrinin , exhibit significant aldose reductase inhibitory activity with an IC₅₀ value of approximately 10 μM. nih.gov Spectroscopic analysis suggests that it is the hemi-acetal form of Citrinin that interacts with the enzyme. nih.gov
Synthetic work has produced 4H-1-benzopyran-4-one derivatives with inhibitory potency similar to the established drug Sorbinil , but with improved selectivity against the related enzyme aldehyde reductase. nih.gov Structure-activity relationship (SAR) studies on 7-hydroxy-2-substituted-4-H-1-benzopyran-4-ones have elucidated the binding mode of these inhibitors. researchgate.netlookchem.com These studies highlight the critical role of a hydrogen bond donor at the 4'-position of the substituent at C2, which interacts with the amino acid residue Thr113 in the enzyme's active site. researchgate.netlookchem.com The most potent derivatives, such as 3-oxo-3H-naphtho[2,1-b]pyran-1-acetic acid , which incorporates an optimal acetic acid moiety, can achieve IC₅₀ values as low as 0.020 μM. ebi.ac.uk
Aldose Reductase Inhibition by Benzopyran Derivatives
| Compound | Activity (IC₅₀) | Key Finding | Source |
|---|---|---|---|
| Citrinin / Dihydrocitrinin | ~10 μM | Inhibition by the natural fungal metabolite. | nih.gov |
| 3-oxo-3H-naphtho[2,1-b]pyran-1-acetic acid | 0.020 μM | Potency comparable to Sorbinil, highlighting the benefit of an acetic acid moiety. | ebi.ac.uk |
| 7-hydroxy-2-substituted-4-H-1-benzopyran-4-ones | Varies | Activity depends on H-bond donation to Thr113 in the active site. | researchgate.net |
Cdc25 Phosphatase Inhibition
The Cell Division Cycle 25 (CDC25) family of phosphatases (A, B, and C) are crucial regulators of the cell cycle. researchgate.net They activate cyclin-dependent kinases (CDKs), which drive cells through division. nih.gov Since CDC25A and CDC25B are frequently overexpressed in numerous human cancers, they represent attractive targets for cancer therapy. researchgate.netnih.gov
Coumarins, which are a subclass of benzopyranones, have been investigated as scaffolds for CDC25 inhibitors. A study involving new chalcones derived from coumarins tested their inhibitory activity against CDC25A and CDC25B. researchgate.net The results showed varying degrees of inhibition, demonstrating that the coumarin-chalcone hybrid structure can effectively interact with these oncogenic phosphatases. researchgate.net Molecular modeling of these compounds aimed to understand their orientation within the active sites of CDC25A and B, providing a basis for the rational design of more potent inhibitors. researchgate.net Inhibiting CDC25 leads to cell cycle arrest and can induce apoptosis, making it a promising strategy for cancer treatment. nih.gov
Other Protein Kinase Inhibitory Potentials
Derivatives of the benzopyran scaffold have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of diseases like cancer, making them important therapeutic targets.
Substituted benzopyran analogs have shown inhibitory activity against several protein kinases. mdpi.com For instance, certain 4-oxo-4H-1-benzopyran derivatives have demonstrated inhibitory effects on Src kinase. mdpi.com One of the most well-known benzopyran analogs with kinase inhibitory activity is LY294002, a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). mdpi.com
In a study focused on benzopyran-4-one-isoxazole hybrid compounds, a selected compound, 5a , was screened against a panel of protein kinases. mdpi.com However, this particular derivative, which features an ester linker and a 2,4-methyl isoxazole (B147169) moiety at the 3-position of the benzopyran ring, was found to be inactive against the tested kinases. mdpi.com The lack of activity was attributed to the absence of hydrogen bond interactions with key residues within the kinase enzyme's binding pocket. mdpi.com It has been noted that many active benzopyran analogs with kinase inhibitory activity possess substitution at the 2-position. mdpi.com
Furthermore, research on 1-heteroaryl-2-aryl-1H-benzimidazole derivatives has identified potent inhibitors of c-Jun N-terminal kinases (JNK3). nih.gov One compound, 16f , exhibited a high affinity for JNK3 with a Kd value of 46 nM. nih.gov
A study on benzimidazole (B57391) derivatives also highlighted their potential as protein kinase inhibitors. nih.gov Specifically, 2-Phenylbenzimidazole showed significant inhibitory potential against protein kinase inhibitors with a binding energy of -8.2 kcal/mol in docking studies. nih.gov
Additionally, a novel inhibitor of AKT kinase, GSK690693 , which is a complex molecule not directly a benzopyran derivative but shares heterocyclic structural motifs, has been identified as a potent ATP-competitive, pan-AKT kinase inhibitor with IC50 values of 2, 13, and 9 nM against AKT1, 2, and 3, respectively. acs.org
While direct studies on the protein kinase inhibitory potential of this compound itself are limited, the broader class of benzopyran derivatives shows promise in this area, suggesting that modifications to the this compound scaffold could yield potent and selective protein kinase inhibitors.
Neuroprotective Effects in Cellular Models
Derivatives of this compound and related benzopyran structures have demonstrated significant neuroprotective effects in various cellular models, suggesting their potential as therapeutic agents for neurodegenerative diseases.
One study highlighted that derivatives of 5-Methoxychroman-4-ol, a related compound, showed notable neuroprotective effects against oxidative stress-induced damage in neuronal cells. These compounds were effective in protecting neuronal cells from toxic agents, indicating their potential for treating conditions like Alzheimer's disease. In SH-SY5Y neuronal cells, these derivatives significantly reduced oxidative stress markers and restored cell viability up to 80% under induced toxicity.
Research on 2,2-dimethylbenzopyran derivatives also revealed potent neuroprotective agents. rsc.org A particular derivative, BN-07 , significantly improved the morphology of neurons and markedly increased the cell survival rate of primary neurons subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemic stroke. rsc.org The neuroprotective effect of BN-07 was superior to that of the clinically used anti-ischemic stroke drug, edaravone. rsc.org The study also found that other derivatives in the same series, such as BN-02 , BN-03 , and BN-04 , where aniline (B41778) was substituted with a methoxy group, also greatly increased the survival rate of neurons. rsc.org Interestingly, compounds lacking the α,β-unsaturated double bond (BN-08 , BN-09 , BN-10 ) still maintained good biological activity, with neuronal survival rates exceeding 80%. rsc.org
Furthermore, a series of indanone/benzofuranone and piperidine (B6355638) hybrids were designed and synthesized to assess their neuroprotective activities. nih.gov Many of the indanone derivatives with a 1-methylpiperidine (B42303) tail showed superior neuroprotective effects in a rat primary neuronal cell injury model induced by oxygen-glucose deprivation/reperfusion (OGD/R) compared to the benzofuranone compounds. nih.gov Notably, compound 4 from this series demonstrated significant neuronal cell viability over a concentration range of 3.125 to 100 μM without causing cytotoxicity. nih.gov
In another study, 1-heteroaryl-2-aryl-1H-benzimidazole derivatives were synthesized and evaluated for their neuroprotective effects. nih.gov Compound 16f from this series was found to have a potent cell-protective effect (IC50=1.09 μM) against toxicity induced by anisomycin (B549157) in human neuroblastoma cells, suggesting its potential in protecting against neuronal cell apoptosis. nih.gov
Similarly, novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, a model relevant to Alzheimer's disease. mdpi.com Compound 5c from this series was non-neurotoxic at 30 μg/mL and significantly increased the viability of Aβ-induced PC12 cells at concentrations of 1.25, 2.5, and 5 μg/mL. mdpi.com
These findings collectively underscore the potential of the benzopyran scaffold and its derivatives as a source of novel neuroprotective agents.
Antimicrobial and Antifungal Activity Investigations
Benzopyran derivatives have been the subject of numerous studies investigating their potential as antimicrobial and antifungal agents. psu.eduresearchgate.net The benzopyran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in many natural products with diverse biological activities, including antimicrobial and antifungal properties. psu.eduresearchgate.net
Several studies have demonstrated the antibacterial activity of benzopyran derivatives against both Gram-positive and Gram-negative bacteria. psu.edunih.govniscpr.res.in
In one study, Schiff base derivatives of benzopyran-4-one were evaluated for their toxicity towards Escherichia coli (Gram-negative) and Staphylococcus capitis (Gram-positive). nih.gov The results indicated that the antibacterial effect of these Schiff bases was more pronounced against Gram-negative bacteria than Gram-positive bacteria. nih.gov Furthermore, the presence of hydroxyl groups was found to be correlated with an increased antibacterial effect. nih.gov
Another study investigated tetrahydrobenzopyran derivatives and found that they exhibited promising antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella. niscpr.res.in One of the synthesized compounds demonstrated better antibacterial activity than another, with the best result observed against E. coli. niscpr.res.in
A series of flavones and methyl-4H-1-benzopyran-4-ones carrying mono or diamidinobenzimidazoles were synthesized and evaluated for their antibacterial activity. nih.gov The results showed that compounds with monoamidinobenzimidazoles at the C-6 position of the 2-phenyl-4H-1-benzopyran-4-one structure had potent antibacterial activities, particularly against Gram-positive bacteria such as S. aureus, methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE). nih.gov Compound 23 exhibited the best inhibitory activity with a Minimum Inhibitory Concentration (MIC) value of 1.56 µg/ml against S. aureus, MRSA, and MRSE. nih.gov
The following table summarizes the antibacterial activity of selected benzopyran derivatives:
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |
| Schiff bases of benzopyran-4-one | E. coli, S. capitis | Higher effect on Gram-negative | nih.gov |
| Tetrahydrobenzopyran derivative | S. aureus, E. coli, Salmonella | Promising activity, especially against E. coli | niscpr.res.in |
| Compound 23 (monoamidinobenzimidazole derivative) | S. aureus, MRSA, MRSE | MIC = 1.56 µg/ml | nih.gov |
Benzopyran derivatives have also shown significant promise as antifungal and anti-yeast agents. psu.edunih.govniscpr.res.in
In a study evaluating various synthesized benzopyran derivatives, many of the tested compounds revealed antifungal properties against several fungal strains. psu.edu Similarly, tetrahydrobenzopyran derivatives were found to be active against Candida albicans. niscpr.res.in
A series of flavones and methyl-4H-1-benzopyran-4-ones with amidinobenzimidazole substitutions demonstrated notable antifungal activity. nih.gov Specifically, compound 22 showed the best inhibitory activity against C. albicans with an MIC value of 3.12 µg/ml. nih.gov
Another study focused on aminothioxanthones, which are bioisosteres of xanthones (a class of compounds containing a dibenzo-γ-pyrone nucleus), and found that compounds 1 , 8 , and 9 exhibited broad-spectrum antifungal effects against various yeasts and filamentous fungi, including Candida species and Aspergillus species. mdpi.com The 4-substituted derivatives (8 and 9 ) showed activities similar to the parent compound 1 . mdpi.com
The following table presents the antifungal activity of selected benzopyran and related derivatives:
| Compound/Derivative Class | Fungal/Yeast Strain(s) | Activity/MIC | Reference |
| Tetrahydrobenzopyran derivative | Candida albicans | Active | niscpr.res.in |
| Compound 22 (monoamidinobenzimidazole derivative) | Candida albicans | MIC = 3.12 µg/ml | nih.gov |
| Aminothioxanthones 1 , 8 , 9 | Candida spp., Aspergillus spp. | Broad-spectrum activity | mdpi.com |
The antimicrobial activity of benzopyran derivatives is believed to occur through various mechanisms, including interactions with the microbial cell membrane and key cellular components. The specific mechanism can be influenced by the structural features of the derivatives, such as the presence and position of substituents.
The antimicrobial effectiveness of polyphenolic compounds, a broad class that includes benzopyran derivatives, is often linked to their hydroxyl groups and electron delocalization. mdpi.com These features allow for interactions with microbial cell membranes, proteins, and nucleic acids, which can disrupt cellular processes and lead to cell death. mdpi.com
One proposed mechanism for the antibacterial activity of certain halogenated tetrahydrobenzopyran derivatives is halogen bonding . niscpr.res.in This type of non-covalent interaction has been shown to be beneficial for bioactivity and is likely involved in the antibacterial effects of these compounds. niscpr.res.in
Hydrogen bonding is another crucial interaction that can contribute to the antimicrobial activity of these compounds. The presence of hydroxyl groups on the benzopyran ring, for instance, has been correlated with increased antibacterial effect, likely due to their ability to form hydrogen bonds with target molecules in the microbial cell. nih.gov
Furthermore, some studies suggest that these compounds may act on the cellular membrane of microorganisms. For example, one of the active aminothioxanthone compounds appeared to act predominantly on the cellular membrane of C. albicans, altering its structural integrity without binding to ergosterol. mdpi.com
Structure Activity Relationship Sar Analyses of 1h 2 Benzopyran 4 Ol Derivatives
Impact of Substituents on the Aromatic Ring (e.g., Halogens, Alkyl Groups)
The addition of halogen atoms, such as chlorine, fluorine, or bromine, to the aromatic ring has been shown to enhance the anticancer activities of related benzopyran and benzofuran (B130515) derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds, an attractive interaction with nucleophilic sites on a biological target, which can improve binding affinity. nih.gov For instance, in a series of benzofuran derivatives, halogen substitution was found to be beneficial due to its hydrophobic and electron-donating nature, enhancing cytotoxic properties. nih.gov The position of the halogen is also critical; for example, a para-substitution on an N-phenyl ring of benzofuran derivatives often leads to maximum activity due to favorable hydrophobic interactions. nih.gov In contrast, the introduction of electron-withdrawing groups like trifluoromethyl or cyano can sometimes lead to a complete loss of activity, as observed in a study on benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway. nih.gov
Alkyl groups, particularly methoxy (B1213986) groups, also play a significant role. In some cases, the presence of a methoxy group is crucial for optimal activity. nih.gov However, in other instances, substitution with a methoxy group can decrease activity. mdpi.com For example, in a series of benzopyran-4-one-isoxazole hybrids, substitution of a methoxy group at the 5, 6, or 7-position of the benzopyran-4-one moiety led to a slight decrease in antiproliferative activity compared to the unsubstituted analog. mdpi.com The electronic nature of the substituent is a key determinant; an electron-donating methoxy group was found to decrease the inhibitory activity of certain chroman-4-one derivatives. acs.org
The following table summarizes the observed effects of aromatic ring substituents on the activity of benzopyran and related heterocyclic derivatives based on various studies.
| Substituent Type | Position | Observed Effect on Activity | Plausible Reason | Reference |
| Halogens (Cl, F, Br) | Various | Increase in anticancer activity | Formation of halogen bonds, enhanced binding affinity. | nih.gov |
| Halogen (Cl) | para-position | Enhanced cytotoxic properties | Favorable hydrophobic interactions. | nih.gov |
| Trifluoromethyl (-CF3) | 4'-position | Loss of activity | Introduction of an electronegative group. | nih.gov |
| Cyano (-CN) | 4'-position | Loss of activity | Introduction of an electron-withdrawing group. | nih.gov |
| Methoxy (-OCH3) | 5, 6, or 7-position | Slight decrease in antiproliferative activity | Altered electronic properties. | mdpi.com |
| Methoxy (-OCH3) | - | Decreased inhibitory activity | Electron-donating nature. | acs.org |
Role of the Hydroxyl Group at Position 4 in Activity and Target Interaction
The hydroxyl group at the C-4 position of the 1H-2-benzopyran-4-ol scaffold is a critical determinant of biological activity and target interaction. Its ability to act as a hydrogen bond donor and acceptor allows for crucial interactions within the binding sites of target proteins.
Studies on related chroman-4-one derivatives have demonstrated the significance of the carbonyl group at the C-4 position, which is structurally analogous to the hydroxyl group in this compound in terms of its potential for hydrogen bonding. acs.org Modification or removal of this group often leads to a significant loss of inhibitory activity. For instance, the reduction of the C-4 ketone to a hydroxyl moiety in a series of sirtuin 2 inhibitors resulted in a dramatic decrease in activity, comparable to the complete removal of the group. acs.org This suggests that the ability to form a key hydrogen bond with the enzyme is essential for activity. acs.org
Similarly, in the context of aldose reductase inhibitors, the hydroxyl groups on the benzopyran ring system are vital for interaction. nih.gov Free energy perturbation studies on benzopyran-4-one derivatives highlighted the importance of hydrogen bonding with specific amino acid residues, such as Thr113 and Trp111, at the active site of human aldose reductase (ALR2). nih.gov The presence of a hydroxyl group that can engage in these interactions is a key factor for potent inhibition. researchgate.net
The table below illustrates the importance of the C-4 hydroxyl/carbonyl group in the activity of benzopyran derivatives.
| Compound Series | Modification at C-4 | Effect on Activity | Proposed Reason | Reference |
| Sirtuin 2 Inhibitors (Chroman-4-ones) | Reduction of ketone to hydroxyl | Significant decrease in activity | Loss of a critical hydrogen bonding interaction with the enzyme. | acs.org |
| Sirtuin 2 Inhibitors (Chroman-4-ones) | Removal of carbonyl group | Significant decrease in activity | Inability to form an essential hydrogen bond. | acs.org |
| Aldose Reductase Inhibitors (Benzopyran-4-ones) | Presence of hydroxyl group | Essential for inhibitory activity | Forms key hydrogen bonds with active site residues (e.g., Thr113, Trp111). | nih.govresearchgate.net |
Influence of Stereochemistry (e.g., (R) vs. (S) Configuration at C-4)
Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and this compound derivatives are no exception. The C-4 position of the this compound core is a stereocenter, meaning it can exist in two different three-dimensional arrangements, known as enantiomers ((R) and (S) configurations). nih.govlibretexts.org These enantiomers, while having identical chemical formulas, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzyme active sites and receptors, are themselves chiral. nih.gov
The specific spatial arrangement of the hydroxyl group at C-4 can drastically influence how the molecule fits into its biological target's binding pocket. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. nih.gov
For example, in a study of dopaminergic and serotonergic agents, the resolution of a racemic mixture of a 3,4-dihydro-2H-1-benzopyran-4-ol derivative revealed that the biological activity resided primarily in one of the enantiomers, which was determined to have the (R) configuration. rug.nl This underscores the importance of stereochemistry in the design of potent and selective drugs based on this scaffold. The absolute configuration (R or S) determines the precise orientation of the functional groups, which in turn dictates the potential for specific interactions, such as hydrogen bonds and hydrophobic interactions, with the target protein. libretexts.org
The following table summarizes the influence of stereochemistry on the activity of a related benzopyran derivative.
| Compound | Chiral Center | Active Enantiomer | Biological Activity | Reference |
| 3,4-dihydro-2H-1-benzopyran-4-ol derivative | C-4 | (R) | Dopaminergic and serotonergic agent | rug.nl |
Significance of Saturation and Unsaturation within the Pyran Ring
In some cases, a saturated pyran ring (an isochroman (B46142) system) is preferred for activity. For instance, in the development of peroxisome proliferator-activated receptor (PPAR) agonists, both dihydrobenzopyran (saturated) and benzopyran-4-one (containing a double bond) cores were found to be essential for activating PPARα and/or PPARγ. researchgate.net
Conversely, in other contexts, the introduction of a double bond to create an unsaturated ring (an isochromene system) can be beneficial or detrimental. A study on inhibitors of the HIF-1 pathway found that the double bond in the pyran ring was not crucial for activity and could be eliminated, sometimes resulting in better or only slightly decreased potency. nih.gov This suggests that the increased flexibility of the saturated ring might allow for a more optimal binding conformation in certain cases. However, the conversion of a chroman-4-ol to a 2H-chromene (introducing unsaturation) via dehydration led to a significant decrease in activity for a series of sirtuin 2 inhibitors, highlighting the importance of the saturated core for maintaining the necessary interactions. acs.org
The impact of pyran ring saturation is summarized in the table below.
| Compound Series | Pyran Ring State | Effect on Activity | Reference |
| PPAR Agonists | Dihydrobenzopyran (saturated) | Essential for activity | researchgate.net |
| HIF-1 Pathway Inhibitors | Hydrogenated pyran ring (saturated) | Maintained or slightly improved activity | nih.gov |
| Sirtuin 2 Inhibitors | Conversion to 2H-chromene (unsaturated) | Significant decrease in activity | acs.org |
Correlation between Molecular Features and Binding Affinity to Biological Targets
The binding affinity of this compound derivatives to their biological targets is a direct consequence of the collective contributions of their various molecular features. SAR studies aim to dissect these contributions to understand how specific structural elements translate into potent and selective binding. researchgate.net
Key molecular features that consistently emerge as important for high binding affinity include:
The Benzopyran Core: This hydrophobic nucleus is often essential for anchoring the molecule within the binding pocket of the target protein. researchgate.net
The C-4 Hydroxyl Group: As discussed previously, this group is a crucial hydrogen bond donor/acceptor, forming key interactions with amino acid residues in the active site. acs.orgnih.gov For example, in aldose reductase inhibitors, hydrogen bonding with Thr113 and Trp111 is critical for affinity. nih.gov
Aromatic Ring Substituents: The electronic and steric properties of substituents on the benzene (B151609) ring fine-tune the interactions. Electron-donating or electron-withdrawing groups can modulate the electronic landscape of the molecule, while the size and shape of the substituents can dictate the fit within the binding site. nih.govtandfonline.com
Side Chains: Modifications to side chains attached to the benzopyran core can explore different regions of the binding pocket and introduce additional points of interaction. researchgate.net
For instance, in the development of inhibitors for aldose reductase, it was found that substituents at the 4'-position that can act as hydrogen bond donors were the most favorable for inhibitory activity, supporting the hypothesis of a crucial interaction with Thr113. researchgate.net Furthermore, the nature of a linker group can also be important; replacing a methylene (B1212753) bridge with a polar NH group caused a decrease in inhibitory activity, likely due to unfavorable interactions in a hydrophobic region of the active site. researchgate.net
The following table correlates specific molecular features with binding affinity for related benzopyran derivatives.
| Biological Target | Key Molecular Feature | Impact on Binding Affinity | Reference |
| Aldose Reductase (ALR2) | 7-hydroxyl group | Essential for interaction | researchgate.net |
| Aldose Reductase (ALR2) | 4'-substituent as H-bond donor | Favorable for inhibitory activity | researchgate.net |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Benzopyran-4-one or dihydrobenzopyran core | Essential for activation | researchgate.net |
| Sirtuin 2 (SIRT2) | C-4 carbonyl group | Critical for inhibitory activity via H-bonding | acs.org |
| Hypoxia Inducible Factor-1 (HIF-1) | 2,2-dimethyl chromene A ring | Important for activity | nih.gov |
Elucidation of Pharmacophoric Requirements for Specific Biological Activities
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comnumberanalytics.com Elucidating the pharmacophoric requirements for this compound derivatives involves identifying the key structural motifs and their spatial arrangement that are essential for a particular biological activity. fiveable.medergipark.org.tr
Based on the SAR data discussed in the preceding sections, a general pharmacophore model for bioactive this compound derivatives can be proposed. This model typically includes:
A Hydrophobic Aromatic Region: Corresponding to the benzene ring of the benzopyran scaffold, which engages in hydrophobic interactions with the target. mdpi.com
A Hydrogen Bond Acceptor/Donor: The oxygen atom in the pyran ring and, crucially, the hydroxyl group at the C-4 position. mdpi.comnih.gov These features are often essential for anchoring the ligand in the active site through specific hydrogen bonds.
Defined Stereochemistry: The specific (R) or (S) configuration at the C-4 stereocenter, which dictates the correct 3D orientation of the pharmacophoric features. rug.nl
Optional Substituent Features: Depending on the target, additional pharmacophoric points can be defined by substituents on the aromatic ring, which can be hydrogen bond donors/acceptors, or have specific electronic (e.g., electron-withdrawing) or steric properties. nih.govtandfonline.com
For example, a pharmacophore model for HIV-1 protease inhibitors based on coumarin (B35378) (a related benzopyranone) derivatives identified a coumarin dimer with an arylmethylene linker as an essential feature for HIV integrase inhibition. nih.gov Further optimization revealed that the addition of 7-hydroxy substituents to the coumarin rings significantly enhanced potency, adding another key feature to the pharmacophore. nih.gov Similarly, preliminary pharmacophore models for some anticancer purine (B94841) derivatives identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as the main structural requirements for activity. mdpi.com
The development of such pharmacophore models is a powerful tool in drug discovery, guiding the design of new, more potent, and selective compounds and facilitating virtual screening of large chemical databases to identify novel hits. dergipark.org.trresearchgate.net
1h 2 Benzopyran 4 Ol As a Versatile Synthetic Scaffold and Future Research Directions
The 1H-2-benzopyran-4-ol moiety, a member of the broader benzopyran class of heterocyclic compounds, has garnered significant attention in synthetic and medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of diverse molecular architectures with a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
